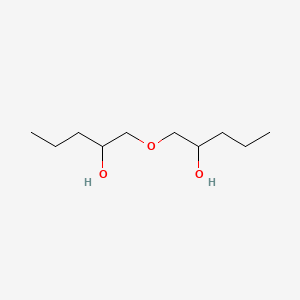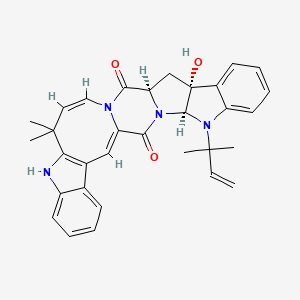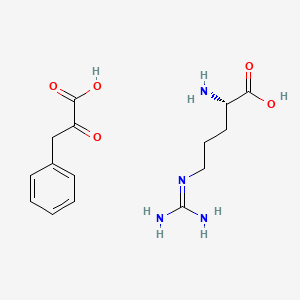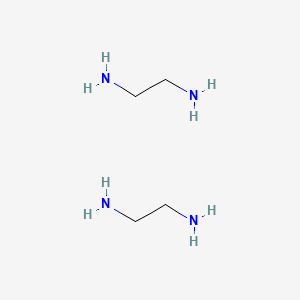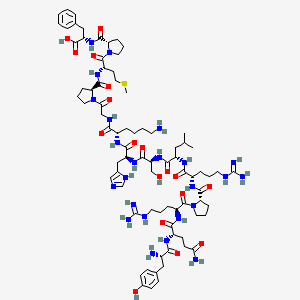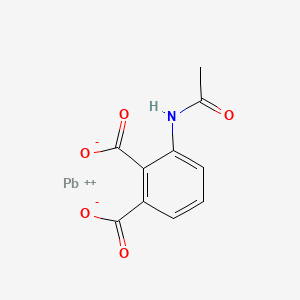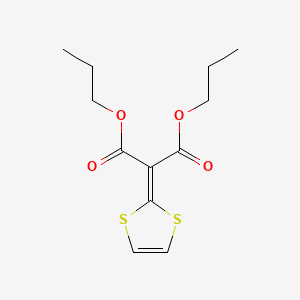
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester is an organic compound with the molecular formula C10H14O4S2 It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 1,3-dithiol-2-ylidene group, and the carboxyl groups are esterified with propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester typically involves the reaction of malonic acid derivatives with 1,3-dithiol-2-ylidene intermediates
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include the esterification of malonic acid with propanol, followed by purification and introduction of the 1,3-dithiol-2-ylidene group under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiol group to thiol or disulfide groups.
Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted esters, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique structural features.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester involves its interaction with molecular targets through its dithiol and ester groups. These interactions can lead to the formation of covalent bonds with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanedioic acid, 1,3-dithiol-2-ylidene-, dimethyl ester
- Propanedioic acid, 1,3-dithiol-2-ylidene-, diethyl ester
- Propanedioic acid, 1,3-dithiol-2-ylidene-, bis(1-methylethyl) ester
Uniqueness
Propanedioic acid, 1,3-dithiol-2-ylidene-, dipropyl ester is unique due to its specific ester groups, which can influence its reactivity and solubility compared to its dimethyl, diethyl, and bis(1-methylethyl) counterparts
Eigenschaften
CAS-Nummer |
59937-37-0 |
|---|---|
Molekularformel |
C12H16O4S2 |
Molekulargewicht |
288.4 g/mol |
IUPAC-Name |
dipropyl 2-(1,3-dithiol-2-ylidene)propanedioate |
InChI |
InChI=1S/C12H16O4S2/c1-3-5-15-10(13)9(11(14)16-6-4-2)12-17-7-8-18-12/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
LZEPOSVXLKRMIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C(=C1SC=CS1)C(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



